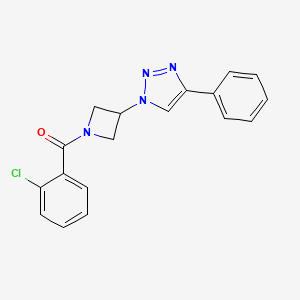

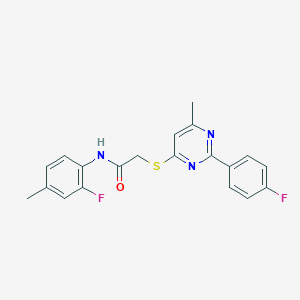

![molecular formula C9H19NO B2601479 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine CAS No. 1546681-31-5](/img/structure/B2601479.png)

2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine, also known as MPCE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Applications De Recherche Scientifique

Ethylene Oligomerization Studies

- Study: "Ethylene oligomerization studies by nickel(ii) complexes chelated by (amino)pyridine ligands: experimental and density functional theory studies" by Nyamato, Ojwach, & Akerman (2016) in Dalton Transactions.

- Findings: This study discusses the reduction of imine compounds, including variants of the compound , into their corresponding amine analogues. These compounds were then used with nickel(II) complexes, demonstrating active catalysts in ethylene oligomerization, producing mostly ethylene dimers (Nyamato, Ojwach, & Akerman, 2016).

Palladium(II) Complexes as Catalysts

- Study: "Palladium(II) complexes of (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins" by Zulu, Nyamato, Tshabalala, & Ojwach (2020) in Inorganica Chimica Acta.

- Findings: The paper investigates reactions involving the compound and its role in forming active catalysts for methoxycarbonylation of higher olefins, influencing the structure and olefin chain length (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Organocatalytic Desymmetrization

- Study: "Enantioselective Organocatalytic Desymmetrization of Cyclopentene-1,3-diones through Formal C(sp2)-H Amidation" by Liang, Zhou, Zheng, & Wang (2019) in The Journal of Organic Chemistry.

- Findings: This research demonstrates an efficient method to synthesize enantioenriched chiral cyclopentenyl amines, highlighting the compound's role in the reaction process (Liang, Zhou, Zheng, & Wang, 2019).

Catalytic Amination Studies

- Study: "Catalytic amination of 1-methoxy-2-propanol over silica supported nickel: Study of the influence of the reaction parameters" by Bassili & Baiker (1990) in Applied Catalysis.

- Findings: This study details the amination of 1-methoxy-2-propanol by ammonia, where the compound demonstrates high selectivity as a reaction product (Bassili & Baiker, 1990).

Amino-Alcohol Ligands

- Study: "Amino-alcohol ligands: synthesis and structure of N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and its salts, and an assessment of its fitness and that of related ligands for complexing metal ions" by de Sousa, Fernandes, Padayachy, & Marques (2010) in Inorganic Chemistry.

- Findings: This research involves the synthesis and solid-state structure of amino-alcohol ligands, including derivatives of the compound, assessing their fitness for coordinating metal ions (de Sousa, Fernandes, Padayachy, & Marques, 2010).

Propriétés

IUPAC Name |

2-[1-(methoxymethyl)cyclopentyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-11-8-9(6-7-10)4-2-3-5-9/h2-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBOIKMRMJSAJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCC1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2601398.png)

![6-methyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2601399.png)

![2-methoxy-5-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2601400.png)

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2601407.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2601408.png)

![2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride](/img/structure/B2601415.png)

![N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2601416.png)

![N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2601417.png)